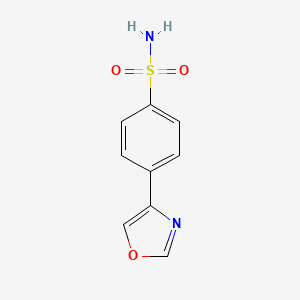

4-Oxazol-4-yl-benzenesulfonamide

Descripción general

Descripción

4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-methyl-5-phenyloxazole and sulfuric acid.

Reaction Conditions: The reaction involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid. The mixture is then heated to initiate the reaction.

Industrial Production Methods: On an industrial scale, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo-derivatives of this compound.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Derivatives with different substituents on the oxazole ring.

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase II

One of the primary applications of 4-Oxazol-4-yl-benzenesulfonamide is as a selective inhibitor of carbonic anhydrase II (CA II). This enzyme plays a crucial role in regulating pH and fluid balance within the body. The compound has demonstrated efficacy in reducing intraocular pressure, making it a potential therapeutic agent for glaucoma treatment . Its molecular structure allows it to selectively inhibit CA II while interacting with other enzymes and proteins, indicating broader pharmacological potential.

Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The compound exhibited an IC50 value of 3.47 μM for MAO-B inhibition, suggesting its potential as a lead compound for developing antiparkinsonian agents . Molecular docking studies revealed that the sulfonamide group effectively binds within the substrate cavity of MAO-B, which may contribute to its selective inhibition profile.

Anti-HIV Activity

Research has indicated that derivatives of oxazole-benzenesulfonamides can inhibit HIV-1 reverse transcriptase (RT), which is essential for viral replication. These compounds bind directly to RT, disrupting its interaction with cellular factors and potentially serving as antiviral agents . This highlights the versatility of this compound in combating viral infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies have shown that modifications to the oxazole and sulfonamide groups can significantly influence biological activity. For instance, substituents at specific positions on the phenyl ring have been explored to enhance COX-2 selectivity while reducing COX-1 activity .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide | Different oxazole structure | Distinct biological activity profiles |

| 4-(2-Methylthiazol-4-yl)benzene-1-sulfonamide | Thiazole instead of oxazole | Varying enzyme inhibition patterns |

| 4-(5-Methylisoxazol-3-yl)benzene sulfonamide | Isomeric structure with an isoxazole | Differences in solubility and stability |

Development of Antiparkinsonian Agents

In a study focused on MAO-B inhibition, researchers identified this compound as a promising candidate for treating neurodegenerative disorders such as Parkinson's disease. The compound's selective inhibition profile suggests it could mitigate symptoms by increasing levels of neurotransmitters .

Glaucoma Treatment

The compound's application in treating glaucoma has been substantiated through both in vitro and in vivo studies demonstrating its ability to lower intraocular pressure effectively. This makes it a valuable candidate for further clinical development aimed at managing this condition .

Mecanismo De Acción

The mechanism by which 4-Oxazol-4-yl-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For example, in the case of HIV-1 inhibition, the compound interferes with the interaction between HIV-1 reverse transcriptase and cellular eukaryotic translation elongation factor 1A (eEF1A), thereby reducing viral replication.

Comparación Con Compuestos Similares

Oxazole Derivatives: Compounds containing the oxazole ring but with different substituents.

Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Oxazol-4-yl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features an oxazole ring attached to a benzenesulfonamide moiety. This unique combination contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study evaluated several sulfonamide derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.72 |

| This compound | S. aureus | 6.63 |

| This compound | P. aeruginosa | 6.67 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. In vivo studies demonstrated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, with inhibition rates exceeding 89% at specific time points . These findings suggest potential applications in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A recent investigation into oxazolone-based sulfonamides revealed that several derivatives exhibited notable cytotoxic activity against different cancer cell lines. Specifically, compounds demonstrated variable anti-tumor activities against A549 (lung cancer) and MCF7 (breast cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis and disruption of cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancer cells. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, while the oxazole ring may enhance binding affinity to various biological targets . Additionally, molecular docking studies have provided insights into the binding interactions between these compounds and their targets, suggesting a rational basis for their biological activities .

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of oxazolone-based sulfonamides revealed that compounds like OBS 9b and OBS 9f exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with further evaluation for anti-virulence properties showing reduced biofilm formation in Pseudomonas aeruginosa .

- Cytotoxicity Assessment : Research on the cytotoxic effects of oxazolone derivatives indicated that certain compounds exhibited low toxicity against human stromal bone cells while maintaining significant anticancer activity against various tumor cell lines .

Propiedades

IUPAC Name |

4-(1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAAEYKZZVOBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.